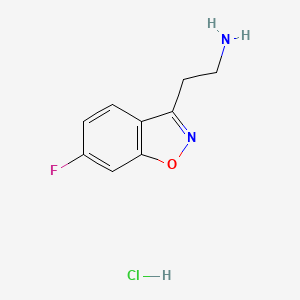

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride

Description

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride is a fluorinated benzoxazole derivative characterized by a 1,2-benzoxazole core substituted with a fluorine atom at the 6-position and an ethanamine group at the 3-position, forming a hydrochloride salt. The benzoxazole moiety is a bicyclic aromatic system containing oxygen and nitrogen, which confers rigidity and electronic properties suitable for interacting with biological targets. The fluorine substitution enhances lipophilicity and metabolic stability, while the ethanamine hydrochloride group improves aqueous solubility, making the compound viable for pharmaceutical applications .

Additionally, benzoxazole derivatives are frequently explored as antimicrobial, antifungal, or fluorescent probes .

Properties

IUPAC Name |

2-(6-fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLUPSUVFAKPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride typically involves the reaction of 6-fluoro-1,2-benzoxazole with ethanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares key structural features and properties of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride with related compounds:

Key Observations :

- Fluorine vs. Fluorine’s electronegativity also increases metabolic stability relative to non-halogenated analogs .

- Ethanamine Linker: The ethanamine group enables salt formation (e.g., hydrochloride), improving solubility for systemic delivery. This contrasts with bulkier substituents in antipsychotics like risperidone, which include piperidine and pyrimidinone moieties .

- Triazole Derivatives : Compounds with triazole groups (e.g., ) exhibit potent antifungal activity due to halogenated aromatic rings and azole interactions, a feature absent in the target compound.

Pharmacological and Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely enhances water solubility compared to non-ionic analogs (e.g., 2-(1,2-benzoxazol-3-yl)ethanamine) .

- Benzoxazole derivatives with halogen substitutions often show antimicrobial activity via hydrogen bonding (e.g., HSP90 inhibition in tryptamine analogs ).

Biological Activity

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride is a fluorinated derivative of benzoxazole, a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neurological disorders. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 196.64 g/mol

- CAS Number : 57148-89-7

The structural integrity of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride is characterized by a benzoxazole ring fused with an ethylamine moiety. This unique structure contributes to its diverse biological activities.

Pharmacological Activities

Research indicates that 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride exhibits significant biological activities, particularly in the context of neurological health. Key findings include:

-

T-Type Calcium Channel Inhibition :

- The compound has been shown to inhibit T-type calcium channels, which are implicated in various neurological disorders including Parkinson's disease and essential tremor. This inhibition may enhance dopaminergic therapy efficacy and alleviate symptoms associated with chemotherapy-induced peripheral neuropathy.

-

Neuroprotective Effects :

- Studies suggest that the compound may possess neuroprotective properties, potentially safeguarding neuronal cells from damage caused by oxidative stress and excitotoxicity. This is particularly relevant in the treatment of neurodegenerative diseases.

-

Analgesic Potential :

- Preliminary data indicate that 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride may also serve as an analgesic agent, providing relief from neuropathic pain through its action on calcium channels.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine HCl | Fluorinated benzoxazole derivative | Enhanced activity against neurological disorders |

| 1,2-Benzisoxazol-3-amine | Lacks ethylamine side chain | Different pharmacological profile |

| 4-Amino-benzoxazole | Substituted benzoxazole without ethyl group | Varies in biological activity |

This comparative analysis highlights the unique pharmacological profile of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine hydrochloride, particularly its selective activity on T-type calcium channels.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various experimental models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.